Cas no 15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers))
15664-29-6 structure
Product Name:Pheophorbide A (>80%) (mixture of diastereomers)
Numero CAS:15664-29-6
MF:C35H36N4O5
MW:592.684148788452
CID:50168
PubChem ID:253193
Update Time:2025-04-18
Pheophorbide A (>80%) (mixture of diastereomers) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pheophorbide A
- (3S,4S)-9-Ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- PHEOPHORBIDE A(AS) (In Solution)
- [3s-(3alpha,4beta,21beta)]-ramethyl-20-oxo
- 13-Epi-phaeophorbid
- B22-12-,23-13-,24-12-,25-14-,26-13-,27-14
- C35H36N4o5
- H8,12-14,17,21,31,36,39H,1,9-11H2,2-7H3,(H,40,41)
- Rel-3-[(3R,4R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- Pheophorbide A (>80%) (mixture of diastereomers)
- (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- CHEMBL2006244
- Phaeophorbid-a
- CCRIS 8091
- CS-0092948
- C18021
- phaeophorbide
- pheophorbide a, AldrichCPR
- NSC-75783
- Q63370
- IA2WNI2HO2
- NCI60_041663
- 3-[(3R,8Z,13Z,19Z,21S,22S)-11-Ethyl-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-4-oxo-16-vinyl-7,23,24,25-tetraazahexacyclo[18.2.1.1~5,8~.1~10,13~.1~15,18~.0~2,6~]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaen-22-yl]propanoic acid
- Pheophorbide a'
- PhaeophorbideA
- (3S-(3alpha,4beta,21beta))-14-Ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid
- 3-[(3S,4S,21R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- CHEBI:38257
- (2(2)R,17S,18S)-7-ethyl-2(1),2(2),17,18-tetrahydro-2(2)-(methoxycarbonyl)-3,8,13,17-tetramethyl-2(1)-oxo-12-ethenylcyclopenta[at]porphyrin-18-propanoic acid
- Phaeophorbide A
- Pheophorbide-a, >=90% (HPLC)
- HY-125665
- 13-epi-Phaeophorbide a
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- SCHEMBL579034
- DTXSID10884550
- Phaeophorbid a
- UNII-IA2WNI2HO2
- NSFSLUUZQIAOOX-LDCXZXNSSA-N
- SCHEMBL56439
- CHEMBL510103
- 15664-29-6
- 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- EINECS 239-738-5
- RKEBXTALJSALNU-LDCXZXNSSA-N
- 3-[(1Z,3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- Phaeophorbid a; Phaeophorbid-a
- DA-76817
- G78078
- pheophorbide-a
-
- MDL: MFCD00210345
- Inchi: 1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/b24-12-,26-13-,27-14-,32-30-/t17-,21-,31+/m0/s1
- Chiave InChI: RKEBXTALJSALNU-JGPSZEMESA-N
- Sorrisi: OC1=C2C(C)=C3C=C4C(CC)=C(C)C(C=C5C(C=C)=C(C)C(C=C6[C@@H](C)[C@H](CCC(=O)O)C(=C(C2=N3)[C@H]1C(=O)OC)N6)=N5)=N4 |t:6,14,22,32|
Proprietà calcolate
- Massa esatta: 592.26900
- Massa monoisotopica: 592.26857
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 44
- Conta legami ruotabili: 7
- Complessità: 1130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 1001
- XLogP3: 5.2
- Superficie polare topologica: 138
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.35
- Punto di fusione: Nota available
- Punto di ebollizione: 1014.4 °C at 760 mmHg
- Punto di infiammabilità: 567.3 °C
- Indice di rifrazione: 1.63
- Solubilità: DMSO: soluble0.5mg/mL, clear (warmed)
- PSA: 136.97000
- LogP: 3.53890
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
Pheophorbide A (>80%) (mixture of diastereomers) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:-20°C
Pheophorbide A (>80%) (mixture of diastereomers) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | Pha-592-50 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 50mg |
$ 105.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Pha-592-100 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 100mg |
$ 184.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Pha-592-250 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 250mg |
$ 357.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Pha-592-500 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 500mg |
$ 632.00 | 2022-11-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73500-25mg |
Pheophorbide a |
15664-29-6 | 98% | 25mg |
¥831.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73500-50mg |
Pheophorbide a |
15664-29-6 | 98% | 50mg |
¥1481.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73500-100mg |
Pheophorbide a |
15664-29-6 | 98% | 100mg |
¥2694.00 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-100mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 100mg |
2535.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-50mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 50mg |
1426.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-250mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 250mg |
4919.0CNY | 2021-07-13 |
Pheophorbide A (>80%) (mixture of diastereomers) Letteratura correlata
-
Katrin Knop,Anne-Fran?oise Mingotaud,Naram El-Akra,Frédéric Violleau,Jean-Pierre Souchard Photochem. Photobiol. Sci. 2009 8 396
-
Julien Massiot,Ali Makky,Florent Di Meo,David Chapron,Patrick Trouillas,Véronique Rosilio Phys. Chem. Chem. Phys. 2017 19 11460
-
Hitoshi Tamiaki,Yukihiro Okamoto,Yuji Mikata,Sunao Shoji Photochem. Photobiol. Sci. 2012 11 898
-
R. G. Waruna Jinadasa,Zehua Zhou,M. Gra?a H. Vicente,Kevin M. Smith Org. Biomol. Chem. 2016 14 1049
-
5. Active-targeted pH-responsive albumin–photosensitizer conjugate nanoparticles as theranostic agentsGantumur Battogtokh,Young Tag Ko J. Mater. Chem. B 2015 3 9349
15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers)) Prodotti correlati
- 6453-67-4(Methyl pyropheophorbide-a)
- 24533-72-0(Pyropheophorbide-a)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti